

Theliatinib Preclinical Profile and Trial Design

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Compound Focus: Theliatinib

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Theliatinib (HMPL-309) is a potent and highly selective ATP-competitive inhibitor of the wild-type Epidermal Growth Factor Receptor (EGFR) [1] [2]. The following tables summarize its key preclinical characteristics and the design of its Phase I clinical trial.

Table 1: Preclinical Biochemical and Cellular Profile of Theliatinib

Parameter	Value / Finding	Experimental Context
Ki (WT EGFR)	0.05 nM	Cell-free enzyme assay [3]
IC50 (WT EGFR)	3 nM	Cell-free assay [2]
IC50 (EGFR T790M/L858R)	22 nM	Cell-free assay [2]
Selectivity	50-fold greater for EGFR vs. 72 other kinases	Kinase selectivity panel [2]
IC50 (EGF-stimulated EGFR phosphorylation)	0.007 µM (7 nM)	A431 cell line (epidermoid carcinoma) [2]
Mechanism	ATP-competitive inhibitor	Enzyme kinetics studies [3]

Table 2: Design of the Suspended Phase I Clinical Trial (NCT02601274)

Trial Element	Details
Status	Suspended (as of February 2019) [4]
Phase	I [4]
Design	Open-label, multicenter, dose-escalation study [4]
Primary Objective	Assess safety, tolerability, and pharmacokinetics [4]
Dosing	Theletinib administered orally once daily (QD) on a 28-day cycle [4]
Dose Escalation Cohorts	120 mg, 160 mg, 200 mg, 220 mg, 300 mg, 400 mg, 500 mg QD [4]
Planned Expansion	Dose-expansion planned for patients with EGFR-positive esophageal carcinoma at 300 mg QD [4]

Preclinical Efficacy and Resistance Mechanisms

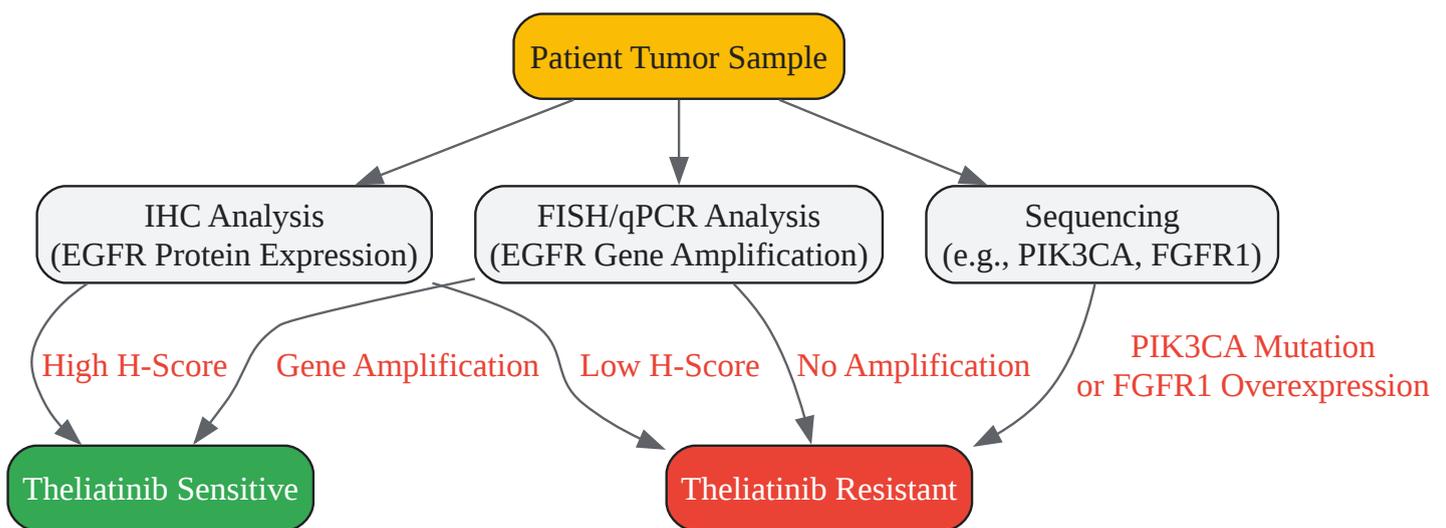
The anti-tumor efficacy of **theliatinib** was extensively evaluated in patient-derived esophageal cancer xenograft (PDECX) models.

Table 3: Key Findings from PDECX Model Studies

Finding	Experimental Detail	Implication
Efficacy in High EGFR	Strong antitumor activity, including tumor regression in models with high EGFR expression and/or amplification [1] [3]	Suggests a potential biomarker for patient selection.
Dependence on EGFR Pathway Purity	Diminished efficacy in models with PIK3CA mutations or FGFR1 overexpression , despite high EGFR [1] [3]	Indicates that co-occurring alterations in downstream (PI3K) or parallel (FGFR) pathways can confer resistance.

Finding	Experimental Detail	Implication
Correlation with EGFR H-Score	A general correlation was observed between the EGFR immunohistochemistry (IHC) H-score and the degree of tumor growth inhibition [2]	Supports the use of protein expression level (IHC) as a predictive tool, in addition to gene amplification.

The logical relationship of these findings can be summarized in the following workflow:



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Experimental Protocols from Preclinical Studies

Here are the detailed methodologies for key experiments cited in the preclinical studies.

Protocol 1: In Vitro Cell Viability Assay (CCK-8) [2]

- **Cell Line:** A431 cells (human epidermoid carcinoma, high EGFR expression).
- **Seeding:** 1×10^4 cells/well in DMEM with 10% FBS, incubated overnight.
- **Compound Treatment: Theliatinib** (and comparators gefitinib/erlotinib) at concentrations from 0.005 to 10 μM (3-fold serial dilutions), with a final DMSO concentration of 0.5%.
- **Incubation:** 48 hours.

- **Viability Measurement:** Addition of 10 μL /well of CCK-8 solution, incubation for 1 hour, followed by measurement of optical density at 450 nm.

Protocol 2: In Vivo Efficacy in PDECX Models [1] [3]

- **Animal Models:** NOD-SCID or BALB/cASlac-nu/nu immunodeficient mice (7-9 weeks old).
- **Tumor Implantation:** Subcutaneous implantation of patient-derived esophageal cancer tumor fragments.
- **Dosing: Theliatinib** was administered orally at 15 mg/kg/day once daily.
- **Efficacy Assessment:** Tumor volume was measured regularly, and the correlation between tumor growth inhibition and the EGFR H-score of the original patient tumor was analyzed.

Current Status and Next Steps for Researchers

The available data is limited because the Phase I clinical trial (NCT02601274) was suspended. The search results do not provide any efficacy or safety outcomes from the clinical trial or indicate the reason for its suspension.

For the most current information, I recommend the following steps:

- **Check Clinical Trial Registries:** Consult the **ClinicalTrials.gov** record for NCT02601274 directly for any official updates.
- **Search Scientific Literature:** Look for more recent publications by the sponsor, **Hutchison Medipharma Limited**, or independent research groups on **theliatinib**.
- **Explore Alternative Agents:** Given the suspension of this trial, you may wish to investigate other EGFR inhibitors in development for esophageal cancer.

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References

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Address: Ontario, CA 91761, United States

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